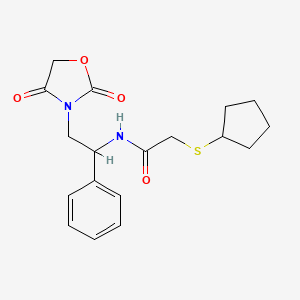
2-(cyclopentylthio)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(cyclopentylthio)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide, also known as CPX-351, is a liposomal formulation of daunorubicin and cytarabine in a fixed 1:5 molar ratio. This drug is used for the treatment of acute myeloid leukemia (AML) in adults. The unique formulation of CPX-351 has shown promising results in clinical trials, leading to its approval by the US Food and Drug Administration (FDA) in 2017.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research demonstrates that derivatives similar to the queried compound are involved in the synthesis of various heterocyclic assemblies. For example, 2-(1,3-thiazolidin-2-ylidene)acetamides can be utilized as 2-enamides in cyclocondensation reactions with oxalyl chloride, leading to the formation of new heterocyclic structures like 4-(4-oxo-1,3-thiazolidin-2-ylidene)pyrrolidine-2,3,5-triones with yields of 50–88% (Obydennov et al., 2017).
Corrosion Inhibition
Derivatives of acetamide, isoxazolidine, and isoxazoline, synthesized through reactions involving long-chain alkenes containing O or S as heteroatoms, have been evaluated as corrosion inhibitors. These compounds show promising inhibition efficiencies in both acidic and mineral oil mediums, indicating their potential applications in protecting metals against corrosion (Yıldırım & Cetin, 2008).
Antimicrobial and Anticancer Activities
A series of acetamide derivatives has been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown significant antimicrobial activity against various bacteria and fungi. Moreover, certain derivatives exhibit notable cytotoxicity towards human colorectal cancer cell lines, highlighting their potential as therapeutic agents for treating infections and cancer (Yadav et al., 2017).
Antitumor Evaluation
Some acetamide derivatives have been investigated for their anticancer activities against a panel of 60 different human tumor cell lines. Compounds with specific structural features showed reasonable anticancer activity, particularly against melanoma-type cell lines, suggesting their potential in cancer therapy (Duran & Demirayak, 2012).
Hypoglycemic Activity
Novel thiazolidinedione derivatives have been synthesized and assessed for their hypoglycemic activity in animal models. Certain derivatives demonstrated promising hypoglycemic activity, indicating their potential use in treating diabetes (Nikalje et al., 2012).
properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c21-16(12-25-14-8-4-5-9-14)19-15(13-6-2-1-3-7-13)10-20-17(22)11-24-18(20)23/h1-3,6-7,14-15H,4-5,8-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCJDADHMQUDPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NC(CN2C(=O)COC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentylthio)-N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

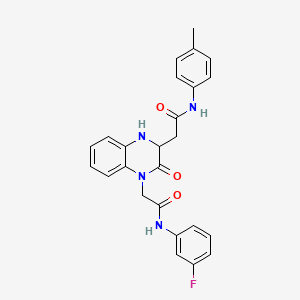
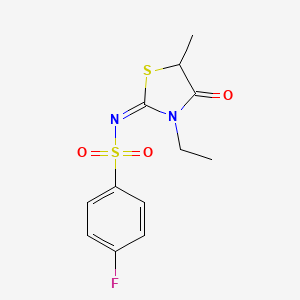
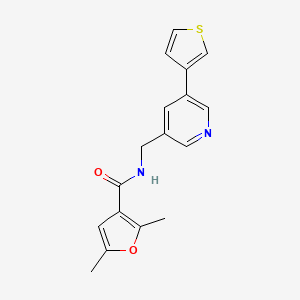
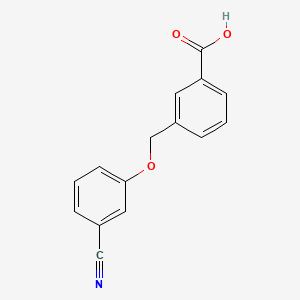
![4-Oxo-5-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylic acid](/img/structure/B2675626.png)
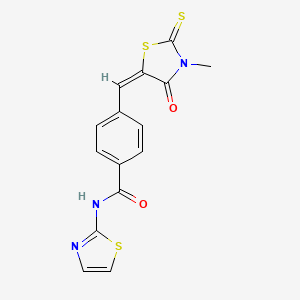
![3-Bromo-2-methylpyrazolo[1,5-b]pyridazine](/img/structure/B2675628.png)
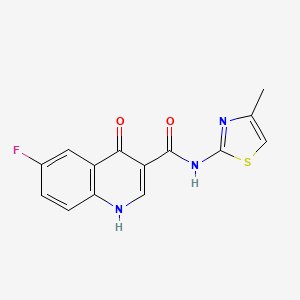
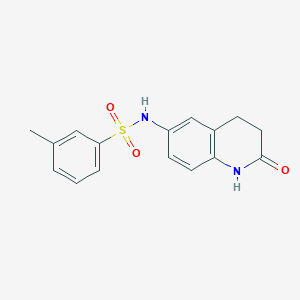
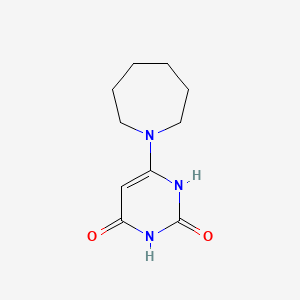
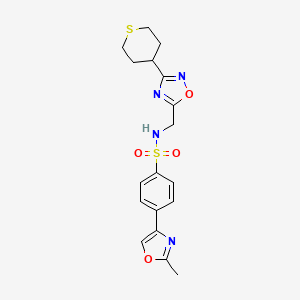
![Benzo[d]thiazol-2-yl(3-(pyridin-4-yloxy)piperidin-1-yl)methanone](/img/structure/B2675634.png)
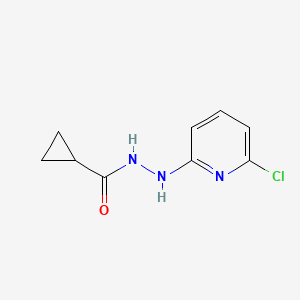
![2-((6-(4-chlorobenzyl)-2-ethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2675637.png)